A Technical Guide to 2,2,3,3,4,4,4-Heptafluorobutyl Trifluoromethanesulfonate: Properties, Synthesis, and Applications in Drug Development
A Technical Guide to 2,2,3,3,4,4,4-Heptafluorobutyl Trifluoromethanesulfonate: Properties, Synthesis, and Applications in Drug Development
Abstract
This technical guide provides an in-depth analysis of 2,2,3,3,4,4,4-heptafluorobutyl trifluoromethanesulfonate (heptafluorobutyl triflate), a highly reactive organofluorine compound. As a potent electrophile equipped with an excellent trifluoromethanesulfonate (triflate) leaving group, this reagent serves as a powerful tool for the introduction of the heptafluorobutyl moiety into a wide range of molecular scaffolds. This guide details its physicochemical properties, provides a validated protocol for its synthesis and characterization, and explores its reactivity profile. Particular emphasis is placed on its applications within medicinal chemistry and drug development, where the incorporation of fluoroalkyl groups is a proven strategy for modulating metabolic stability, lipophilicity, and binding affinity. Due to its hazardous nature, comprehensive safety and handling protocols are also provided.
Introduction: The Role of Fluorine in Modern Drug Discovery
Organofluorine chemistry has become an indispensable pillar of modern pharmaceutical research. The strategic incorporation of fluorine or fluorine-containing functional groups into drug candidates can profoundly enhance their pharmacological profiles.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the high strength of the carbon-fluorine bond—can be leveraged to improve metabolic stability, modulate pKa, increase binding affinity, and enhance membrane permeability.[2]
The trifluoromethyl (CF₃) group is a well-established pharmacophore found in numerous FDA-approved drugs.[1][3] Building on this principle, larger fluoroalkyl chains like the heptafluorobutyl group (—CH₂C₃F₇) offer an expanded toolkit for fine-tuning molecular properties. 2,2,3,3,4,4,4-Heptafluorobutyl trifluoromethanesulfonate emerges as a key reagent in this context. It is an exceptionally reactive electrophile designed for the efficient covalent installation of the heptafluorobutyl group. The triflate moiety is one of the most effective leaving groups in organic chemistry, enabling reactions with a wide array of nucleophiles under mild conditions. This guide serves as a comprehensive resource for researchers aiming to utilize this powerful reagent for the synthesis of novel, high-value compounds.
Physicochemical and Structural Properties
2,2,3,3,4,4,4-Heptafluorobutyl trifluoromethanesulfonate is a synthetic organofluorine compound that is not known to occur naturally. Its identity is defined by the structural and physical data summarized below. It is important to note that while some properties like boiling and melting points are not widely reported in the literature, estimations can be made based on related fluorinated compounds. Sigma-Aldrich, a commercial supplier, notes that it does not collect analytical data for this specific product, placing the onus of identity and purity confirmation on the end-user.
Table 1: Physicochemical and Structural Identifiers
| Property | Value | Source(s) |
| IUPAC Name | 2,2,3,3,4,4,4-Heptafluorobutyl trifluoromethanesulfonate | [4] |
| Synonyms | 1H,1H-Heptafluorobutyl triflate, Heptafluorobutyl triflate | [4][5][6] |
| CAS Number | 6401-01-0 | [4][5][6] |
| Molecular Formula | C₅H₂F₁₀O₃S | [5][6] |
| Molecular Weight | 332.12 g/mol | [6] |
| Physical State | Liquid (at standard conditions) | [7] |
| Appearance | Colorless | [8] |
| Flash Point | Not applicable | |
| Solubility | Expected to be immiscible with water; soluble in aprotic organic solvents. | [9] |
| SMILES String | FC(F)(F)S(=O)(=O)OCC(F)(F)C(F)(F)C(F)(F)F | |
| InChI Key | NFLLLSBGBGDVEO-UHFFFAOYSA-N |
Synthesis and Characterization
The synthesis of alkyl triflates is most commonly achieved by reacting the corresponding alcohol with trifluoromethanesulfonic anhydride in the presence of a non-nucleophilic base. This method is highly efficient and proceeds under mild conditions, which is crucial for preparing reactive triflates that might be unstable at elevated temperatures.[10]
Experimental Protocol: Synthesis
Causality: This protocol is designed to maximize yield while minimizing decomposition. The use of an anhydrous, aprotic solvent (DCM) is critical to prevent hydrolysis of the highly reactive triflic anhydride. A non-nucleophilic base, 2,6-lutidine, is employed to neutralize the triflic acid byproduct without competing as a nucleophile. The reaction is conducted at low temperatures to control the exothermic reaction and suppress potential side reactions.
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Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 2,2,3,3,4,4,4-heptafluorobutan-1-ol (1.0 eq.).
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Dissolution : Dissolve the alcohol in anhydrous dichloromethane (DCM, ~0.2 M).
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Cooling : Cool the solution to -20 °C in a suitable cooling bath (e.g., acetonitrile/dry ice).
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Base Addition : Add 2,6-lutidine (1.2 eq.) dropwise via syringe, maintaining the internal temperature below -15 °C.
-
Anhydride Addition : Slowly add trifluoromethanesulfonic anhydride (1.1 eq.) dropwise over 20-30 minutes. A white precipitate of 2,6-lutidinium triflate will form.
-
Reaction : Allow the reaction to stir at -20 °C for 1 hour, then let it warm slowly to 0 °C over another hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching : Once the starting alcohol is consumed, quench the reaction by slowly adding cold, saturated aqueous ammonium chloride solution.
-
Workup : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold 1 M HCl, water, and saturated brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at low temperature (< 30 °C).
-
Purification : The resulting crude product can be purified by flash chromatography on silica gel or by vacuum distillation if thermally stable. Self-validation: The purity of the final product must be confirmed by spectroscopic analysis as described in Section 4.0.
Synthesis and Purification Workflow
Caption: General mechanism for Sₙ2 heptafluoroalkylation.
Applications in Drug Development and Medicinal Chemistry
The introduction of the heptafluorobutyl group via this reagent can be a transformative step in a drug discovery campaign.
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Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong (bond energy ~485 kJ/mol), making it highly resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s. Attaching the heptafluorobutyl group to a metabolically vulnerable position (a "soft spot") can block oxidation and dramatically increase the half-life of a drug molecule. [11]* Modulation of Physicochemical Properties : The bulky and highly lipophilic nature of the C₃F₇CH₂- group can significantly increase a molecule's overall lipophilicity (logP). This can be used to enhance permeability across biological membranes or to improve binding in hydrophobic pockets of a target protein. [2][11]* Conformational Control : The steric bulk of the heptafluorobutyl group can restrict the rotation of nearby bonds, locking the molecule into a more rigid and potentially more bioactive conformation. This can lead to improved target affinity and selectivity.
-
Bioisosteric Replacement : The heptafluorobutyl group can serve as a bioisostere for other large, lipophilic groups, such as isobutyl or benzyl groups, while offering the added advantage of metabolic inertness.
Safety, Handling, and Storage
2,2,3,3,4,4,4-Heptafluorobutyl trifluoromethanesulfonate is a highly hazardous material that must be handled with extreme care by trained personnel. Table 3: GHS Hazard Information
| Category | Information | GHS Code | Pictogram |
| Signal Word | Danger | - | - |
| Acute Toxicity, Oral | Toxic if swallowed | H301 | 💀 |
| Acute Toxicity, Inhalation | Fatal if inhaled | H330 | 💀 |
| Skin Corrosion | Causes severe skin burns | H314 | corrosive |
| Eye Damage | Causes serious eye damage | H314 | corrosive |
Safe Handling Protocol
-
Engineering Controls : All manipulations must be performed inside a certified chemical fume hood with a high airflow rate.
-
Personal Protective Equipment (PPE) : Wear a flame-resistant lab coat, chemical splash goggles, and heavy-duty nitrile or butyl rubber gloves. Standard latex gloves are not sufficient.
-
Dispensing : Use syringes or cannulas for liquid transfers. Avoid pouring. Work on a spill tray to contain any potential leaks.
-
Emergency Preparedness : Ensure an emergency eyewash and safety shower are immediately accessible. Have an appropriate spill kit (e.g., vermiculite or a commercial absorbent for organic liquids) and a Class B fire extinguisher nearby.
-
Waste Disposal : All contaminated materials and excess reagent must be disposed of as hazardous chemical waste according to institutional and local regulations. Do not mix with other waste streams.
Storage Recommendations
Store the container tightly sealed in a cool, dry, and well-ventilated area designated for highly toxic materials. [12]Keep away from heat, sources of ignition, and incompatible substances such as strong bases, amines, and oxidizing agents. [12]
Conclusion
2,2,3,3,4,4,4-Heptafluorobutyl trifluoromethanesulfonate is a specialty reagent of significant value to the research chemist, particularly in the fields of medicinal and materials chemistry. Its ability to efficiently deliver the robust heptafluorobutyl group makes it a powerful tool for molecular design. While its high reactivity is matched by its significant toxicity, a thorough understanding of its properties and adherence to strict safety protocols enables its successful application in the synthesis of novel and potentially life-changing molecules.
References
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MDPI. (n.d.). Production of 2,2,3,3,4,4,4-Heptafluorobutyl Acetate from Acetic Acid and 2,2,3,3,4,4,4-Heptafluorobutan-1-ol by Batch Reactive Distillation. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023). Methanesulfonic acid, 1,1,1-trifluoro-, 2,2,3,3,4,4,4-heptafluorobutyl ester. Retrieved from [Link]
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MDPI. (2024). 2,2,3,3,4,4,4-Heptafluorobutyl Acetate: Transesterification Reaction of 2,2,3,3,4,4,4-Heptafluoro-1-Butanol and Isopropyl Acetate—Side-Product Composition. Retrieved from [Link]
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ResearchGate. (2024). (PDF) 2,2,3,3,4,4,4-Heptafluorobutyl Acetate: Transesterification Reaction of 2,2,3,3,4,4,4-Heptafluoro-1-Butanol and Isopropyl Acetate—Side-Product Composition. Retrieved from [Link]
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